1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the carboxylic acid group (-COOH) suggests that this compound may exhibit acidic properties.
Scientific Research Applications
Chemical Hybridizing Agents : 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, closely related to the specified compound, have been identified as chemical hybridizing agents in wheat and barley, offering potential agricultural benefits (Beck, Lynch, & Wright, 1988).
Green Chemistry Applications : Pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, have been utilized in the development of green and efficient catalyst systems for the oxidation of alcohols. These systems use environmentally friendly oxidants and solvents, demonstrating potential in eco-friendly industrial applications (Maurya & Haldar, 2020).
Synthesis of Unique Derivatives : Studies have shown that reactions of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid lead to the formation of novel pyrazole derivatives, indicating the versatility of these compounds in synthesizing unique chemical structures (Matiichuk, Potopnyk, & Obushak, 2009).
Structural and Dynamic Properties : Investigations into the structure and dynamic properties of pyrazole-4-carboxylic acids, including 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, have provided insights into their polymorphism and solid-state proton transfer. This research aids in understanding the physical properties of these compounds (Infantes et al., 2013).
Hydrogen Bonding Studies : Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives has revealed complex hydrogen-bonded framework structures, highlighting the importance of these compounds in studying molecular interactions and hydrogen bonding (Asma et al., 2018).
Spectral and Theoretical Investigations : Studies on biologically significant pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combine experimental and theoretical approaches to understand their structural and electronic properties (Viveka et al., 2016).
Future Directions
The study of pyrazole derivatives is an active area of research due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, developing more efficient synthesis methods, or studying its reactivity in various chemical reactions .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-12(7-9(8)2)16-11(4)13(14(17)18)10(3)15-16/h5-7H,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBWTFWJIFVGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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